4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
4-Acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 4-methyl-substituted benzothiazole ring linked via an amide bond to a 4-acetylbenzoyl group. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anticancer, and anti-infective properties. Its structural framework allows for interactions with biological targets such as enzymes (e.g., CYP51) or microbial proteins, as inferred from analogs .
Properties
IUPAC Name |
4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-10-4-3-5-14-15(10)18-17(22-14)19-16(21)13-8-6-12(7-9-13)11(2)20/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJQZKSWRASQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate acyl chloride or acid anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs more efficient and scalable methods. One common approach is the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields . Another method involves one-pot multicomponent reactions, which streamline the synthesis process by combining multiple steps into a single reaction vessel .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorinating agents like thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins by binding to bacterial ribosomes. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents on the benzamide and benzothiazole moieties, which influence physicochemical properties and biological activity. Key examples include:
Table 1: Structural and Functional Group Comparison
Pharmacokinetic and Solubility Profiles
- Fluorine substituents () may enhance metabolic resistance but reduce solubility .
- Metabolic Stability : The acetyl group’s electron-withdrawing nature may slow oxidative metabolism compared to methoxy or alkyloxy derivatives .
Biological Activity
4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N3O2S, with a molecular weight of 341.4 g/mol. It is characterized by a yellow crystalline structure with a melting point between 226-230°C. The compound exhibits limited solubility in water but dissolves well in organic solvents such as methanol and DMSO.
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of key bacterial enzymes, leading to cell death.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Mycobacterium tuberculosis | Noted inhibition |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of cellular signaling pathways. The compound's ability to inhibit protein tyrosine phosphatase 1B (PTP1B) has been linked to improved insulin sensitivity and potential anti-obesity effects, further supporting its therapeutic potential .
Table 2: Anticancer Activity Findings
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 10 | Induction of apoptosis | |
| MCF-7 | 15 | Inhibition of PTP1B | |
| A549 | 12 | Modulation of signaling pathways |
Molecular Mechanism
The precise molecular mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes and receptors within cells, affecting gene expression and cellular metabolism. This interaction may lead to significant changes in cell function and viability, particularly in bacterial and cancerous cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multidrug-resistant Staphylococcus aureus demonstrated its potential as a novel antibacterial agent. The results indicated that it effectively reduced bacterial load in vitro and showed no cytotoxic effects on mammalian cells at therapeutic concentrations .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability. The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis, indicating its potential for further development as an anticancer therapeutic .
Q & A
Q. What are the key synthetic routes for 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a benzoyl chloride derivative with a substituted 2-aminobenzothiazole. For example:
Acylation : React 4-acetylbenzoyl chloride with 2-amino-4-methylbenzothiazole in anhydrous dichloromethane under nitrogen, using triethylamine as a base.
Optimization : Key parameters include:
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but require post-reaction purification via column chromatography.
- Catalysis : Use of DMAP (4-dimethylaminopyridine) can improve yields by 15–20% .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzamide linkage (e.g., carbonyl resonance at ~168 ppm) and acetyl group (2.6 ppm for CH₃) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ = 351.0842) ensures purity .
- X-ray Crystallography : Resolves structural ambiguities, such as the dihedral angle between benzothiazole and benzamide rings (~45°) .
Q. How do structural features influence its biological activity?
- Benzothiazole Core : Enhances π-π stacking with enzyme active sites (e.g., kinase targets).
- Acetyl Group : Increases lipophilicity, improving membrane permeability (logP ~3.2) .
- 4-Methyl Substitution : Reduces steric hindrance, favoring binding to hydrophobic pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) or buffer pH. Validate results using orthogonal assays (e.g., SPR for binding kinetics) .
- Metabolite Interference : Test stability in cell lysates via LC-MS to rule out degradation products .
- Structural Analog Comparison : Compare with N-(4-ethylbenzothiazol-2-yl) derivatives to isolate substituent effects .
Q. What strategies optimize this compound’s selectivity in enzyme inhibition?
- Computational Docking : Use AutoDock Vina to model interactions with off-target enzymes (e.g., COX-2 vs. target kinase). Modify the acetyl group to reduce hydrogen bonding with non-target residues .
- Proteome Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify selectivity hotspots. For example, replacing the methyl group with a trifluoromethyl moiety reduced off-target binding by 40% .
Q. How is structure-activity relationship (SAR) analysis conducted for this compound?
- Analog Synthesis : Prepare derivatives with variations at the benzothiazole 4-position (e.g., Cl, OMe) and measure IC₅₀ against cancer cell lines (e.g., MCF-7).
- Data Table :
| Substituent | IC₅₀ (µM) MCF-7 | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 4-CH₃ | 2.1 ± 0.3 | 3.2 | 12.5 |
| 4-Cl | 1.8 ± 0.2 | 3.8 | 8.2 |
| 4-OCH₃ | 5.4 ± 0.5 | 2.6 | 23.7 |
- Trends : Chloro substitution improves potency but reduces solubility, guiding lead optimization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
